Cas no 866145-38-2 (2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine)
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyrimidine,2-(1,3-benzodioxol-5-yl)-3-bromo-
- 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
- 2-BENZO[1,3]DIOXOL-5-YL-3-BROMO-IMIDAZO[1,2-A]PYRIMIDINE
- 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine
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- MDL: MFCD04126335
Computed Properties
- Exact Mass: 316.98000
Experimental Properties
- PSA: 48.65000
- LogP: 2.88750
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B164495-25mg |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 25mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B164495-50mg |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 50mg |
$ 220.00 | 2022-06-07 | ||
| Chemenu | CM330091-1g |
2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 95%+ | 1g |
$509 | 2021-08-18 | |
| Matrix Scientific | 167540-500mg |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 500mg |
$526.00 | 2023-09-06 | ||
| Matrix Scientific | 167540-1g |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 1g |
$1052.00 | 2023-09-06 | ||
| Matrix Scientific | 167540-5g |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 5g |
$4205.00 | 2023-09-06 | ||
| abcr | AB237258-1 g |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 1g |
€694.20 | 2023-04-27 | ||
| abcr | AB237258-1g |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine; . |
866145-38-2 | 1g |
€694.20 | 2025-04-16 | ||
| Chemenu | CM330091-1g |
2-(2H-1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Ambeed | A199532-1g |
2-(Benzo[d][1,3]dioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine |
866145-38-2 | 97% | 1g |
$350.0 | 2025-04-16 |
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine Suppliers
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Additional information on 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine
Chemical Profile of 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine (CAS No. 866145-38-2)
2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine, identified by its Chemical Abstracts Service number (CAS No. 866145-38-2), is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyrimidine class, a heterocyclic scaffold known for its broad spectrum of biological activities. The presence of both a bromo substituent and a 1,3-benzodioxol (also known as dihydroxybenzopyran) moiety in its molecular structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The 1,3-benzodioxol ring, characterized by its oxygen-rich environment and aromatic stability, is a common pharmacophore in natural products and synthetic bioactive molecules. Its incorporation into the imidazopyrimidine core enhances the compound's potential to interact with biological targets such as enzymes and receptors. Meanwhile, the bromo atom serves as a versatile handle for further chemical modifications, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.
In recent years, there has been a surge in research focused on imidazopyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Notably, these compounds have shown promise in the development of inhibitors targeting kinases and other enzymes involved in cancer progression. The bromoimidazo1,2-apyrimidine scaffold provides a rigid framework that can be fine-tuned to achieve high binding affinity and selectivity against disease-causing proteins.
One of the most compelling aspects of 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine is its potential as a lead compound for next-generation therapeutics. Preclinical studies have begun to unravel its mechanism of action, revealing interactions with pathways relevant to inflammation and metabolic disorders. The benzodioxol moiety, in particular, has been implicated in modulating immune responses through its ability to engage with specific receptor families. This dual functionality makes the compound an attractive starting point for designing molecules with enhanced therapeutic efficacy.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the bromo group at the 3-position of the imidazopyrimidine ring requires precise control over reaction conditions to avoid unwanted side products. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic system efficiently. These synthetic strategies not only ensure high yields but also allow for scalability, which is crucial for moving from laboratory-scale preparations to larger-scale production.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding how 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine interacts with biological targets. Modeling experiments suggest that the compound can bind to active sites of kinases with high affinity due to favorable hydrogen bonding interactions between its functional groups and key residues in the protein pocket. These insights guide experimental efforts toward optimizing binding constants and reducing off-target effects.
The pharmacological profile of this derivative is further enriched by its solubility characteristics and metabolic stability. The presence of polar functional groups enhances water solubility, which is critical for oral bioavailability and tissue distribution. Additionally, structural modifications aimed at improving metabolic resistance have been explored to prolong the compound's circulation time in vivo. Such efforts are essential for maximizing therapeutic outcomes while minimizing adverse effects.
Recent advances in biocatalysis have opened new avenues for modifying 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine derivatives using engineered enzymes. These biocatalytic approaches offer sustainable alternatives to traditional synthetic methods by reducing waste generation and energy consumption. For instance, enzymatic bromination reactions have been optimized to achieve regioselectivity without harsh reagents or high temperatures.
The regulatory landscape surrounding novel pharmaceutical compounds like 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine emphasizes rigorous safety testing before clinical translation. Preclinical toxicology studies are conducted to assess potential hepatotoxicity or cardiotoxicity risks associated with prolonged exposure. These assessments are complemented by pharmacokinetic analyses that provide data on absorption, distribution, metabolism, and excretion (ADME) properties.
In conclusion,2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo1,2-apyrimidine represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutics. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for future drug discovery initiatives across multiple therapeutic modalities including oncology and immunomodulation.
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